Thalidomide-5'-propargyl-PEG2-OH
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Overview
Description
Thalidomide-5’-propargyl-PEG2-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This compound is primarily used in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a linker for conjugating thalidomide to target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG2-OH typically involves the following steps:
Preparation of Propargyl-PEG2-OH: This involves the reaction of propargyl alcohol with PEG2 under specific conditions to form the desired PEG linker.
Conjugation with Thalidomide: The PEG linker is then conjugated to thalidomide through a series of chemical reactions, often involving click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-propargyl-PEG2-OH are not widely documented, the general approach involves large-scale synthesis of the PEG linker followed by its conjugation to thalidomide under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-propargyl-PEG2-OH undergoes various chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for CuAAC reactions with azide-containing molecules.
Substitution Reactions: The compound can participate in substitution reactions where the PEG linker is replaced or modified.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Major Products Formed
The major products formed from these reactions are typically conjugates of Thalidomide-5’-propargyl-PEG2-OH with other molecules, often used in the development of PROTACs and other research applications .
Scientific Research Applications
Thalidomide-5’-propargyl-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential in targeted cancer therapies and other medical applications.
Industry: Utilized in the development of new materials and nanotechnology.
Mechanism of Action
The mechanism of action of Thalidomide-5’-propargyl-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the selective degradation of target proteins by the proteasome, a process that is exploited in the development of PROTACs . The PEG linker and terminal alkyne group allow for the conjugation of thalidomide to various target molecules, enhancing its versatility in research applications .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG2-NHS Ester: Another PEG-linked thalidomide derivative used in PROTAC research.
Propargyl-PEG2-OH: A simpler PEG linker without the thalidomide component, used in various click chemistry applications.
Uniqueness
Thalidomide-5’-propargyl-PEG2-OH is unique due to its combination of thalidomide’s immunomodulatory properties with the versatility of a PEG linker and a terminal alkyne group. This makes it particularly valuable in the development of PROTACs and other targeted therapies .
Properties
Molecular Formula |
C20H20N2O7 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,5-11H2,(H,21,24,25) |
InChI Key |
UELGWYQBSXWOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCO |
Origin of Product |
United States |
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